2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester
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Overview
Description
2-[ETHYL[(PENTADECAFLUOROHEPTYL)SULPHONYL]AMINO]ETHYL ACRYLATE is a fluorinated acrylate compound with the molecular formula C14H12F15NO4S and a molecular weight of 575.29 g/mol . This compound is known for its unique chemical properties, including high thermal stability and resistance to solvents, making it valuable in various industrial applications .
Preparation Methods
The synthesis of 2-[ETHYL[(PENTADECAFLUOROHEPTYL)SULPHONYL]AMINO]ETHYL ACRYLATE involves several steps. One common method includes the reaction of ethyl acrylate with pentadecafluoroheptyl sulfonyl chloride in the presence of a base, such as triethylamine . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques like column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-[ETHYL[(PENTADECAFLUOROHEPTYL)SULPHONYL]AMINO]ETHYL ACRYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The acrylate group can undergo nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[ETHYL[(PENTADECAFLUOROHEPTYL)SULPHONYL]AMINO]ETHYL ACRYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[ETHYL[(PENTADECAFLUOROHEPTYL)SULPHONYL]AMINO]ETHYL ACRYLATE involves its ability to form strong covalent bonds with other molecules, leading to the formation of stable polymers . The fluorinated tail provides hydrophobic properties, while the acrylate group allows for polymerization . These properties make it effective in creating materials with unique surface characteristics and high durability .
Comparison with Similar Compounds
2-[ETHYL[(PENTADECAFLUOROHEPTYL)SULPHONYL]AMINO]ETHYL ACRYLATE is unique due to its combination of a fluorinated tail and an acrylate group. Similar compounds include:
2-[ETHYL[(HEPTAFLUOROPROPYL)SULPHONYL]AMINO]ETHYL ACRYLATE: This compound has a shorter fluorinated tail, resulting in different physical properties.
2-[ETHYL[(NONAFLUOROBUTYL)SULPHONYL]AMINO]ETHYL ACRYLATE: Another similar compound with a different fluorinated tail length, affecting its chemical behavior.
These comparisons highlight the importance of the fluorinated tail length in determining the compound’s properties and applications .
Properties
CAS No. |
59071-10-2 |
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Molecular Formula |
C14H12F15NO4S C7F15SO2N(C2H5)CH2CH2OC(O)CH=CH2 |
Molecular Weight |
575.29 g/mol |
IUPAC Name |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C14H12F15NO4S/c1-3-7(31)34-6-5-30(4-2)35(32,33)14(28,29)12(23,24)10(19,20)8(15,16)9(17,18)11(21,22)13(25,26)27/h3H,1,4-6H2,2H3 |
InChI Key |
IIEYFHNUKYSWAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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